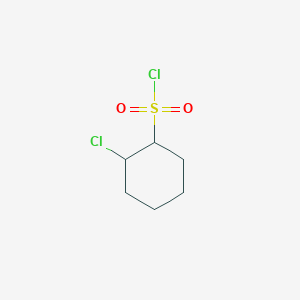

2-Chlorocyclohexane-1-sulfonyl chloride

CAS No.: 108565-59-9

Cat. No.: VC3049900

Molecular Formula: C6H10Cl2O2S

Molecular Weight: 217.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108565-59-9 |

|---|---|

| Molecular Formula | C6H10Cl2O2S |

| Molecular Weight | 217.11 g/mol |

| IUPAC Name | 2-chlorocyclohexane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2 |

| Standard InChI Key | ZBAQTFQTWCUZFN-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)S(=O)(=O)Cl)Cl |

| Canonical SMILES | C1CCC(C(C1)S(=O)(=O)Cl)Cl |

Introduction

Basic Identification and Classification

2-Chlorocyclohexane-1-sulfonyl chloride (CAS No. 108565-59-9) is an organosulfur compound belonging to the sulfonyl chloride family. It contains a cyclohexane ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 1-position. The compound serves as an important intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing functional derivatives .

Nomenclature and Identifiers

The compound is registered under various systematic and common names in chemical databases. The following table presents the key identifiers associated with 2-chlorocyclohexane-1-sulfonyl chloride:

| Parameter | Information |

|---|---|

| IUPAC Name | 2-chlorocyclohexane-1-sulfonyl chloride |

| CAS Registry Number | 108565-59-9 |

| Synonyms | Cyclohexanesulfonyl chloride, 2-chloro-; rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride, trans |

| InChI | InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2 |

| InChIKey | ZBAQTFQTWCUZFN-UHFFFAOYSA-N |

| SMILES Notation | C1CCC(C(C1)S(=O)(=O)Cl)Cl |

Table 1. Key identifiers for 2-chlorocyclohexane-1-sulfonyl chloride .

Physicochemical Properties

The physicochemical properties of 2-chlorocyclohexane-1-sulfonyl chloride are essential for understanding its behavior in chemical reactions and developing appropriate handling procedures. These properties influence its solubility, reactivity, and stability under various conditions.

Physical Properties

The following table summarizes the key physical properties of 2-chlorocyclohexane-1-sulfonyl chloride:

| Property | Value |

|---|---|

| Molecular Formula | C6H10Cl2O2S |

| Molecular Weight | 217.11 g/mol |

| Physical State | Solid (at standard conditions) |

| Density | 1.41±0.1 g/cm³ (Predicted) |

| Boiling Point | 310.1±31.0 °C (Predicted) |

| Appearance | Crystalline solid |

Table 2. Physical properties of 2-chlorocyclohexane-1-sulfonyl chloride .

Chemical Properties

As a member of the sulfonyl chloride family, 2-chlorocyclohexane-1-sulfonyl chloride exhibits characteristic reactivity patterns. The sulfonyl chloride group (SO₂Cl) is highly reactive toward nucleophiles, making it valuable in various synthetic applications. The presence of a chlorine atom at the 2-position further influences its chemical behavior and reactivity profile.

Structural Characteristics

Molecular Structure

2-Chlorocyclohexane-1-sulfonyl chloride features a cyclohexane ring with two key substituents: a chlorine atom at the 2-position and a sulfonyl chloride group at the 1-position. The molecular structure can exist in different conformational and stereoisomeric forms, which can influence its reactivity and properties in chemical reactions .

Stereochemistry

The compound can exist in different stereoisomeric forms due to the presence of two stereogenic centers at positions 1 and 2 of the cyclohexane ring. These include:

-

cis-2-chlorocyclohexane-1-sulfonyl chloride

-

trans-2-chlorocyclohexane-1-sulfonyl chloride

The trans isomer (rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride) is specifically mentioned in chemical databases, suggesting its particular significance in certain applications .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-chlorocyclohexane-1-sulfonyl chloride and related cyclohexane sulfonyl chlorides. These methods vary in their starting materials, reaction conditions, and yield efficiency.

Direct Sulfonyl Chlorination

The synthesis of cyclohexane sulfonyl chlorides generally involves reacting cyclohexane with a gaseous mixture of chlorine and sulfur dioxide. This approach can be modified to produce 2-chlorocyclohexane-1-sulfonyl chloride by controlling reaction conditions to favor chlorination at the 2-position .

Key reaction parameters include:

-

A molal ratio of sulfur dioxide to chlorine greater than 1:1, preferably around 2:1

-

Reaction temperature typically between 20°C and 80°C

-

Illumination with natural or artificial light as a catalyst

-

Thorough distribution of gases throughout the reaction mixture

-

Reaction completion indicated by temperature rise to approximately 75°C

Chlorination of Cyclohexanesulfonyl Chloride

Another approach involves the initial preparation of cyclohexanesulfonyl chloride followed by selective chlorination at the 2-position. This method typically utilizes chlorinating agents such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions .

Purification Techniques

The purification of 2-chlorocyclohexane-1-sulfonyl chloride involves:

-

Removal of dissolved chlorine, sulfur dioxide, and hydrogen chloride by bubbling dry nitrogen through the reaction mixture

-

Separation from other reaction products through vacuum distillation

-

Flash distillation at approximately 85°C under high vacuum (less than 1 mm pressure) to prevent thermal decomposition

Applications in Organic Synthesis

2-Chlorocyclohexane-1-sulfonyl chloride serves as a versatile building block in organic synthesis due to its reactive functional groups and unique structural features.

Sulfonamide Synthesis

One of the principal applications of 2-chlorocyclohexane-1-sulfonyl chloride is in the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with amines to form sulfonamide linkages, which are common structural motifs in many biologically active compounds.

The reaction typically proceeds as follows:

-

Nucleophilic attack by the amine nitrogen on the sulfur atom of the sulfonyl chloride

-

Displacement of the chloride leaving group

-

Formation of a stable sulfonamide bond

Radical Chemistry Applications

2-Chlorocyclohexane-1-sulfonyl chloride is utilized in radical chemistry to generate alkyl radicals that facilitate radical chain reactions. These reactions are valuable for forming carbon-carbon bonds in complex organic synthesis. The compound's ability to participate in radical processes makes it particularly useful in constructing complex molecular frameworks.

Functional Group Transformations

The compound serves as a sulfonylating agent, introducing sulfonyl groups into various substrates. This transformation enhances the reactivity and functionality of organic molecules, enabling subsequent chemical modifications. The presence of the additional chlorine atom at the 2-position provides further opportunities for functionalization and derivatization.

Pharmaceutical and Medicinal Applications

The structural features of 2-chlorocyclohexane-1-sulfonyl chloride make it valuable in pharmaceutical chemistry and drug development.

Antimicrobial Agents

Sulfonamide derivatives synthesized from 2-chlorocyclohexane-1-sulfonyl chloride have demonstrated significant antimicrobial properties. The conversion of this compound into various sulfonamide compounds has shown efficacy against a range of bacterial strains, contributing to the development of potential antimicrobial agents.

Drug Intermediates

As sulfonyl chlorides are key intermediates in many pharmaceutical compounds, 2-chlorocyclohexane-1-sulfonyl chloride contributes to the synthesis of various drug classes, including antibacterial, antiviral, and anticancer drugs. Its structural features allow for the creation of diverse molecular scaffolds with potential biological activities .

Reaction Mechanisms and Chemical Behavior

Understanding the reaction mechanisms involving 2-chlorocyclohexane-1-sulfonyl chloride is essential for its effective application in organic synthesis.

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

With amines: Formation of sulfonamides

-

With alcohols: Formation of sulfonate esters

-

With water or aqueous mineral acids: Hydrolysis to sulphonic acids

Reactivity of the Chlorine Substituent

The chlorine atom at the 2-position can participate in various transformations:

-

Substitution reactions with nucleophiles

-

Elimination reactions under basic conditions

-

Metal-catalyzed coupling reactions

-

Radical reactions

This dual functionality makes 2-chlorocyclohexane-1-sulfonyl chloride particularly versatile in synthetic applications.

Recent Research and Future Perspectives

Research involving 2-chlorocyclohexane-1-sulfonyl chloride and related compounds continues to expand, with new applications and synthetic methodologies being developed.

Innovative Synthetic Applications

Recent research has explored novel synthetic applications of sulfonyl chlorides, including:

-

Green chemistry approaches with reduced environmental impact

-

Catalyst-free transformations

-

Photo-induced reactions

-

Flow chemistry methods for continuous production

Emerging Biological Activities

Ongoing studies are investigating the potential biological activities of derivatives prepared from 2-chlorocyclohexane-1-sulfonyl chloride. These include:

-

Antimicrobial properties against resistant bacterial strains

-

Anti-inflammatory activities

-

Enzyme inhibition capabilities

-

Potential applications in cancer treatment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume